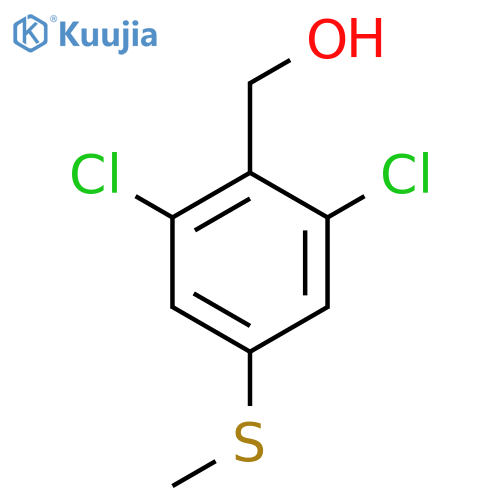Cas no 2145093-87-2 (2,6-Dichloro-4-(methylthio)benzyl alcohol)

2145093-87-2 structure
商品名:2,6-Dichloro-4-(methylthio)benzyl alcohol
CAS番号:2145093-87-2
MF:C8H8Cl2OS
メガワット:223.119519233704
MDL:MFCD31561338
CID:5079251
2,6-Dichloro-4-(methylthio)benzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-4-(methylthio)benzyl alcohol
- Benzenemethanol, 2,6-dichloro-4-(methylthio)-
-
- MDL: MFCD31561338
- インチ: 1S/C8H8Cl2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3
- InChIKey: SCINNMSGZFDBCE-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1CO)Cl)SC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 133
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 45.5
2,6-Dichloro-4-(methylthio)benzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB541585-5 g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 5g |
€644.70 | 2023-06-14 | ||
| abcr | AB541585-1 g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 1g |
€215.40 | 2023-06-14 | ||
| abcr | AB541585-25g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 25g |
€1923.90 | 2025-02-16 | ||
| abcr | AB541585-10g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 10g |
€1005.80 | 2025-02-16 | ||
| abcr | AB541585-500 mg |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 500mg |
€167.70 | 2023-06-14 | ||
| abcr | AB541585-1g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 1g |
€209.70 | 2025-02-16 | ||
| abcr | AB541585-5g |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 5g |
€614.40 | 2025-02-16 | ||
| Ambeed | A1654235-1g |
(2,6-Dichloro-4-(methylthio)phenyl)methanol |
2145093-87-2 | 98% | 1g |
$200.0 | 2024-07-28 | |
| Aaron | AR01P7ZX-1g |
Benzenemethanol, 2,6-dichloro-4-(methylthio)- |
2145093-87-2 | 95% | 1g |
$188.00 | 2025-02-17 | |
| abcr | AB541585-500mg |
2,6-Dichloro-4-(methylthio)benzyl alcohol; . |
2145093-87-2 | 500mg |
€167.70 | 2023-09-01 |
2,6-Dichloro-4-(methylthio)benzyl alcohol 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
2145093-87-2 (2,6-Dichloro-4-(methylthio)benzyl alcohol) 関連製品
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 249916-07-2(Borreriagenin)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2145093-87-2)2,6-Dichloro-4-(methylthio)benzyl alcohol

清らかである:99%
はかる:1g
価格 ($):180.0